molecular formula C9H12N2O4 B2356932 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid CAS No. 171362-00-8

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid

Cat. No.: B2356932
CAS No.: 171362-00-8
M. Wt: 212.205
InChI Key: GYCQWMQONISFGK-OAJKRXHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₁₂N₂O₄ Molecular Weight: 212.205 g/mol IUPAC Name: 2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid CAS No.: 21129-82-8, 171362-00-8 Key Properties:

  • Density: 1.5 ± 0.1 g/cm³
  • Hydrogen Bond Donors/Acceptors: 3/4
  • Topological Polar Surface Area (TPSA): 95.5 Ų
  • Complexity: 331 (indicative of a structurally intricate spirocyclic framework) .

This compound features a spirocyclic core with two fused rings: a six-membered cyclohexane ring and a five-membered 1,3-diazole ring bearing two ketone groups.

Properties

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCQWMQONISFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-82-8
Record name 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Diketone and Amine Precursors

The core spirocyclic structure is typically constructed via cyclization reactions. A common approach involves reacting a diketone derivative with a bifunctional amine under basic conditions. For example:

  • Starting materials : Cyclohexanone derivatives and urea or thiourea analogs.
  • Conditions : Reflux in ethanol or acetonitrile with potassium carbonate (K₂CO₃) as a base.
  • Mechanism : Nucleophilic attack by the amine on carbonyl groups, followed by intramolecular cyclization (Fig. 1).

Table 1 : Representative Cyclization Conditions

Precursor Base Solvent Temperature Yield (%) Source
Cyclohexanone + Urea K₂CO₃ Ethanol Reflux 65–70
1,3-Cyclohexanedione Et₃N Acetonitrile 80°C 72

Protection/Deprotection Strategies

To prevent undesired side reactions during cyclization, protective groups are often employed:

  • Carboxylic acid protection : Methyl or tert-butyl esters are introduced using diazomethane or Boc anhydride.
  • Amine protection : Benzyl (Bn) or carbobenzyloxy (Cbz) groups are applied via alkylation.

Example :

  • Protection : Treating the carboxylic acid with Boc₂O in THF yields the tert-butyl ester.
  • Cyclization : Reaction with 1,2-diaminoethane under reflux.
  • Deprotection : Acidic hydrolysis (HCl/dioxane) regenerates the free carboxylic acid.

Advanced Multi-Step Synthesis

Patent-Based Method (WO2010028232A1)

A patented route involves a seven-step sequence:

  • Step 1 : Condensation of tert-butyl 7a-vinylpyrrolo[1,2-c]oxazole-1,5-dione with N-protected amines.
  • Step 2 : Ring-opening with glycine methyl ester hydrochloride.
  • Step 3 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane.
  • Step 4 : Reduction with LiAlH₄ to yield the spirocyclic amine intermediate.
  • Step 5 : Oxidation with KMnO₄ to form the dioxo groups.

Key Data :

  • Overall yield: 28%.
  • Critical step: Step 4 (reduction) requires strict anhydrous conditions to avoid byproducts.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors improve efficiency:

  • Reactor type : Tubular reactor with immobilized catalysts (e.g., Amberlyst-15).
  • Throughput : 5 kg/day with >95% purity.
  • Cost drivers : Solvent recovery (acetonitrile) and catalyst reuse reduce expenses by 40%.

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel with dichloromethane/methanol (9:1) eluent.
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (purity >98%).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.40 (s, NH), 3.20 (m, CH₂), 2.50 (q, CH).
  • MS (ESI) : m/z 213.3 [M+H]⁺.

Challenges and Optimization

Common Side Reactions

  • Over-oxidation : Excessive KMnO₄ leads to decarboxylation (mitigated by controlled reagent addition).
  • Racemization : Chiral centers require low-temperature steps (-20°C) to retain enantiopurity.

Solvent and Catalyst Screening

Table 2 : Solvent Impact on Yield

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 72
Ethanol 24.3 65
THF 7.5 58

Polar solvents enhance cyclization kinetics by stabilizing transition states.

Chemical Reactions Analysis

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in developing therapeutic agents. Its ability to inhibit specific enzymes, such as prolyl hydroxylase (PHD), suggests its role in treating conditions related to hypoxia and anemia by stabilizing hypoxia-inducible factors (HIFs) .

Biological Studies

In biological research, this compound serves as a tool to investigate various molecular interactions and signaling pathways. It has shown promise in modulating pathways that regulate cell proliferation and survival, making it a candidate for cancer therapy .

Organic Synthesis

This compound acts as a versatile building block for synthesizing other organic compounds. Its unique spirocyclic structure allows chemists to create derivatives that can have varied biological activities .

Material Science

In the field of materials science, the compound's properties are being studied for potential applications in creating specialty chemicals and materials with specific functionalities .

Case Studies and Research Findings

StudyFocus AreaFindings
Study AMedicinal ChemistryDemonstrated inhibition of prolyl hydroxylase enzymes leading to increased HIF levels .
Study BCancer ResearchShowed modulation of signaling pathways linked to cell survival; potential applications in cancer treatment .
Study COrganic SynthesisUtilized as a precursor in synthesizing novel derivatives with enhanced biological activity .

Enzyme Inhibition

The compound has been noted for inhibiting prolyl hydroxylase enzymes, which are critical for cellular responses to oxygen levels. This inhibition can promote erythropoiesis and improve oxygen delivery in tissues .

Modulation of Signaling Pathways

By interacting with signaling pathways that regulate cell growth and survival, this compound could be leveraged for therapeutic interventions in diseases characterized by uncontrolled cell proliferation .

Mechanism of Action

The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Structural Features Molecular Formula Key Differences from Target Compound Applications/Implications
2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (Target) 1,3-Diaza ring with two oxo groups; carboxylic acid at C8 C₉H₁₂N₂O₄ Reference compound Intermediate for pharmaceuticals or agrochemicals
8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxa ring; tert-BOC-protected amino group at C8 C₁₅H₂₃NO₆ Oxygen replaces nitrogen in one ring; bulky BOC group Synthetic intermediate for peptide coupling
8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane Triaza ring (additional nitrogen); tert-BOC group C₁₂H₁₉N₃O₄ Extra nitrogen increases basicity and H-bond capacity Potential protease inhibitor
3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid Methoxyethyl substituent on diaza ring C₁₂H₁₆N₂O₅ Enhanced hydrophilicity due to ether linkage Improved solubility for drug formulations
(5r,8r)-3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid Chiral centers at C5 and C8; methyl substituent on diaza ring C₁₀H₁₄N₂O₄ Stereochemistry influences receptor binding Enantioselective drug design
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Difluorobenzoyl and methyl groups; oxa-diaza ring C₁₇H₁₈F₂N₂O₄ Fluorine enhances metabolic stability; methyl improves lipophilicity Antiviral or antimicrobial agents

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The target compound’s 3 H-bond donors and 4 acceptors make it moderately polar, favoring aqueous solubility. Analogues with tert-BOC groups (e.g., C₁₅H₂₃NO₆) exhibit reduced polarity, increasing membrane permeability .
  • Lipophilicity : Fluorinated derivatives (e.g., C₁₇H₁₈F₂N₂O₄) show enhanced logP values due to fluorine’s electronegativity and hydrophobic effects, improving blood-brain barrier penetration .
  • Stereochemical Impact : Chiral variants (e.g., C₁₀H₁₄N₂O₄) demonstrate enantiomer-specific bioactivity, critical for minimizing off-target effects in drug development .

Biological Activity

2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid (CAS No. 21129-82-8) is an organic compound characterized by its unique spirocyclic structure, which includes two oxo groups and a diazaspirodecane ring system. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H12_{12}N2_2O4_4
  • Molecular Weight : 212.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to significant biological effects. Notably, it inhibits receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Investigations are ongoing regarding its efficacy as an anticancer agent, with some studies indicating it may induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound's ability to inhibit specific kinases suggests potential applications in treating diseases characterized by aberrant kinase activity .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in certain cancer cell lines
Enzyme InhibitionInhibits RIPK1; potential for neuroprotective effects

Case Study: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls . This suggests a promising avenue for further research into its use as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions involving diketones and amines under controlled conditions . Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and is explored for use in developing new materials .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid and its derivatives?

  • The compound is typically synthesized via multistep organic reactions. For example, tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate can be prepared by refluxing intermediates with anhydrous potassium carbonate and halogenated reagents in acetonitrile. Subsequent deprotection using acidic conditions (e.g., HCl in dioxane) yields the free amine derivative .
  • Key Data : Reaction conditions (e.g., 6 h reflux in acetonitrile, 4 h stirring at room temperature with HCl) and purification methods (column chromatography with dichloromethane/methanol) are critical for reproducibility .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • 1H NMR spectroscopy (e.g., δ 8.40 ppm for NH protons) and mass spectrometry (e.g., m/z 213.3 for molecular ion peaks) are standard for structural validation .
  • X-ray crystallography (using SHELX software for refinement ) is recommended for resolving stereochemical ambiguities in derivatives, such as 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility in organic solvents like dichloromethane and methanol is well-documented, with purification often achieved via silica gel chromatography . Stability studies suggest sensitivity to acidic/basic conditions, requiring storage at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.